molecular formula C10H11ClN2O B2528221 2-Methoxyquinolin-4-amine hydrochloride CAS No. 858468-48-1

2-Methoxyquinolin-4-amine hydrochloride

Cat. No.: B2528221
CAS No.: 858468-48-1
M. Wt: 210.66
InChI Key: RSWOSQHTUAJKJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxyquinolin-4-amine hydrochloride typically involves the reaction of 2-methoxyquinoline with ammonia or an amine under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyquinolin-4-amine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can produce a wide range of functionalized quinoline compounds .

Mechanism of Action

The mechanism of action of 2-Methoxyquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 2-Methoxyquinolin-4-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Methoxyquinolin-4-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a quinoline ring structure with a methoxy group at the 2-position and an amino group at the 4-position. This unique arrangement contributes to its diverse biological interactions and therapeutic potential. The molecular formula is C_10H_10ClN_2O, with a molecular weight of approximately 216.66 g/mol.

The biological activity of this compound is believed to involve several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are crucial for various biological pathways, leading to its observed effects.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : Research indicates potential efficacy in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial effects of this compound. For instance, it has shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests reported minimum inhibitory concentrations (MIC) that indicate its potential as an effective antimicrobial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound could be further developed as a therapeutic agent for treating bacterial infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against colorectal cancer cells (COLO 205) with an IC50 value of approximately 0.11 μM, which is considerably more potent than many existing treatments.

Case Studies

  • Colorectal Cancer : In a study evaluating the effects on COLO 205 cells, treatment with this compound resulted in:
    • Induction of apoptosis.
    • Inhibition of cell proliferation.
    • Minimal cytotoxicity to normal epithelial cells.
  • Mechanistic Studies : Flow cytometry analyses revealed that the compound could induce reactive oxygen species (ROS) generation, contributing to its cytotoxic effects on cancer cells.

Research Findings and Future Directions

Ongoing research aims to elucidate the precise molecular mechanisms through which this compound exerts its biological effects. Studies are exploring its role in modulating signaling pathways involved in cancer progression and microbial resistance.

Summary of Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.
  • Anticancer Activity : Significant cytotoxicity in colorectal cancer models with promising IC50 values.
  • Mechanisms : Involvement of apoptosis and ROS generation in cancer cells.

Properties

IUPAC Name

2-methoxyquinolin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWOSQHTUAJKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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